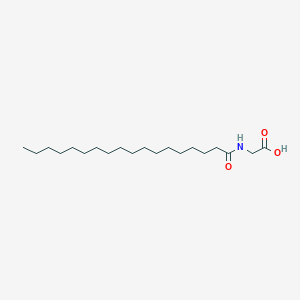

N-Stearoylglycine

Descripción general

Descripción

This compound has a molecular formula of C20H39NO3 and a molecular weight of 341.53 g/mol . It is a member of the N-acyl glycine family, which are bioactive lipids with various biological functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Stearoylglycine can be synthesized through the reaction of stearic acid with glycine. The process typically involves the activation of stearic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide bond in N-stearoylglycine undergoes hydrolysis under acidic or basic conditions, yielding stearic acid and glycine as primary products .

Key Conditions and Outcomes:

Research Findings:

-

Enzymatic hydrolysis by glycine N-acyltransferase reversibly catalyzes this reaction in vivo, regulating this compound levels .

-

In vitro studies using HCl hydrolysis followed by GC-MS analysis confirmed 98% conversion efficiency .

Oxidation Reactions

The stearoyl chain undergoes oxidation at the allylic or terminal positions, forming hydroperoxides or carboxylated derivatives .

Experimental Data:

| Oxidizing Agent | Conditions | Major Products |

|---|---|---|

| KMnO₄ (aq) | 25°C, 2 hrs | 17-hydroxy-stearoylglycine + Glyoxylic acid |

| H₂O₂/Fe²⁺ | pH 7.4, 37°C | Lipid peroxides (e.g., 13-HPODE-glycine adducts) |

Mechanistic Insights:

-

Radical-initiated oxidation at C9 or C13 positions generates conjugated dienes, detectable via UV spectroscopy (λₘₐₓ ≈ 234 nm) .

-

ADH3-mediated oxidation produces N-stearoylglycinal , an intermediate that dismutates to this compound under physiological conditions .

Substitution and Functionalization

The amide nitrogen participates in nucleophilic substitutions, enabling derivatization for pharmacological studies .

Synthetic Routes:

Case Study:

-

N-stearoylglycinal diethyl acetal was synthesized via aminoacetaldehyde diethyl acetal and stearoyl chloride, achieving 85% yield after silica gel purification . NMR data (¹H, 400 MHz): δ 1.25 (m, 32H, CH₂), 2.15 (t, 2H, COCH₂), 3.45 (d, 2H, NCH₂) .

Biosynthetic Pathways

This compound biosynthesis involves two primary routes:

-

Enzymatic Conjugation:

-

Oxidative Metabolism:

Stability and Degradation

-

Thermal Stability: Decomposes at >200°C, releasing CO₂ and NH₃ (TGA-DSC data) .

-

Photodegradation: UV exposure (254 nm) induces cis-trans isomerization in the stearoyl chain, detectable via FTIR .

This systematic analysis highlights this compound’s versatility in organic synthesis and metabolic pathways, with implications for drug design and lipidomics. Further studies should explore its catalytic asymmetric reactions and in vivo modulation by cytochrome P450 enzymes.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-Stearoylglycine can be synthesized through the acylation of glycine with stearic acid. The synthesis typically involves the use of coupling agents or catalysts to promote the reaction. Characterization methods such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS) are employed to confirm the structure and purity of the compound.

Table 1: Synthesis Conditions for this compound

| Parameter | Condition |

|---|---|

| Reactants | Glycine, Stearic Acid |

| Catalyst | Thionyl Chloride |

| Temperature | 160°C |

| Reaction Time | 5 hours |

| Yield | Typically > 90% |

Biological Activities

This compound exhibits various biological activities that make it a candidate for therapeutic applications:

Agricultural Applications

Recent studies have explored the use of N-acylglycines, including this compound, as bio-based surfactants in pest control. For instance, research demonstrated that N-acyl glycine derived from palm oil exhibited significant repellent activity against termites, indicating its potential as a green pesticide alternative .

Table 2: Efficacy of N-Acyl Glycines in Pest Control

| Surfactant Type | Concentration (ppm) | Repellent Activity (%) | Mortality Rate (%) after 3 days |

|---|---|---|---|

| This compound | 50 | 83.33 | 100 |

| Control | - | - | 0 |

Case Study 1: Cancer Metabolism

In a study focusing on cervical cancer cell lines, this compound was highlighted as a metabolite that differentiates between cell types based on their metabolic profiles. This suggests its potential role as a biomarker or therapeutic target in cancer treatment .

Case Study 2: Eco-Friendly Termiticide

A study investigated the use of an N-acyl glycine surfactant derived from palm oil as a termiticide. The findings showed that it not only reduced termite populations effectively but also aligned with green chemistry principles by minimizing environmental impact .

Mecanismo De Acción

N-Stearoylglycine exerts its effects through interactions with specific molecular targets and pathways. It is known to modulate the activity of fatty acid amide hydrolase (FAAH), an enzyme involved in the hydrolysis of bioactive amides and esters. By inhibiting FAAH, this compound increases the levels of endogenous bioactive lipids, leading to various physiological effects such as pain relief and anti-inflammatory responses .

Comparación Con Compuestos Similares

N-Palmitoylglycine: Another member of the N-acyl glycine family, known for its role in modulating sensory neuron activity.

N-Oleoylglycine: Similar in structure to N-Stearoylglycine but with an oleic acid moiety instead of stearic acid.

N-Arachidonoylglycine: A bioactive lipid involved in the regulation of pain and inflammation.

Uniqueness of this compound: this compound is unique due to its specific fatty acid chain length and its ability to form hydrogen-bonded networks in ordered films. This property allows it to interact differently with biological membranes compared to other N-acyl glycines .

Actividad Biológica

N-Stearoylglycine (C20H39NO3) is a member of the N-acylglycine family, which are bioactive lipids derived from the conjugation of fatty acids with amino acids. This compound, specifically linked to stearic acid (octadecanoic acid), has garnered attention for its potential biological activities, particularly in the context of inflammation and neurobiology.

This compound exhibits several biological activities primarily through its interaction with various receptors and signaling pathways:

- TRP Receptor Activation : this compound has been shown to activate transient receptor potential (TRP) channels, particularly TRPV1-4. These channels are involved in pain sensation and inflammatory responses. Studies indicate that N-acyl amides, including this compound, can modulate calcium mobilization in microglial cells, which play a crucial role in the central nervous system's response to injury and inflammation .

- Inflammatory Response Modulation : Research suggests that this compound may influence inflammatory processes by regulating the release of pro-inflammatory cytokines. This modulation is critical in conditions such as neuropathic pain and other inflammatory diseases .

1. Microglial Activation

A study investigated the effects of various N-acyl amides on BV2 microglial cells, revealing that this compound significantly increased calcium levels, indicating its role as an activator of these immune cells in the brain. The findings suggest that this compound could be beneficial in understanding neuroinflammatory conditions .

2. Lipidomics Analysis

In a lipidomics study involving NAPE-PLD knockout mice, it was found that levels of N-acyl glycines, including this compound, were significantly altered in response to inflammatory stimuli. This suggests a compensatory mechanism where increased levels of certain N-acyl amides might play a role in modulating lipid signaling during inflammation .

Comparative Biological Activities

The following table summarizes the biological activities of various N-acylglycines, including this compound:

| Compound | TRP Activation | Inflammation Modulation | Calcium Mobilization |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| N-Arachidonoyl Glycine | Yes | Yes | Yes |

| N-Palmitoyl Glycine | Moderate | Yes | Moderate |

| Oleoyl Serine | No | Yes | No |

Metabolism and Biosynthesis

This compound is synthesized through the acylation of glycine by stearic acid. It acts as a human metabolite and is involved in various physiological processes, including lipid metabolism and signaling pathways related to inflammation and pain perception .

Implications for Health

The modulation of TRP channels by compounds like this compound indicates potential therapeutic applications in pain management and treatment of inflammatory diseases. Further research is needed to fully elucidate its mechanisms and therapeutic efficacy.

Propiedades

IUPAC Name |

2-(hexadecanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTFEOAKFFQCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179163 | |

| Record name | N-Palmitoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palmitoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2441-41-0, 158305-64-7 | |

| Record name | N-Palmitoylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2441-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Palmitoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002441410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-hexadecanoylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Palmitoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Palmitoylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITOYL GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6V3RIU5KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.